

Spectroscopic Blueprint of Asperfuran: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Asperfuran*

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An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of **Asperfuran**, a dihydrobenzofuran produced by *Aspergillus* species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic characteristics, experimental protocols, and analytical workflow for this natural product.

Introduction

Asperfuran is a fungal metabolite first isolated from *Aspergillus oryzae*.^[1] With the molecular formula $C_{13}H_{14}O_3$, this compound has garnered interest for its biological activities.^[1] A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its potential development as a therapeutic agent. This technical guide presents a detailed summary of the available NMR and mass spectrometry data for **Asperfuran**, outlines generalized experimental protocols for its analysis, and provides a visual workflow for its spectroscopic characterization.

Spectroscopic Data of Asperfuran

The structural elucidation of **Asperfuran** relies heavily on the interpretation of its NMR and mass spectra. The following tables summarize the key quantitative data obtained from these analytical techniques.

Mass Spectrometry Data

High-resolution mass spectrometry confirms the molecular formula of **Asperfuran** as $C_{13}H_{14}O_3$. The experimental LC-MS/MS data reveals a precursor ion and characteristic fragmentation pattern crucial for its identification.

Table 1: Mass Spectrometry Data for **Asperfuran**

Parameter	Value	Source
Molecular Formula	$C_{13}H_{14}O_3$	PubChem
Precursor Ion ($[M+H]^+$)	m/z 219.101	PubChem
Major Fragment Ions (m/z)	Relative Abundance	PubChem
139.038879	100	PubChem
111.043686	50.89	PubChem
121.039604	17.78	PubChem
145.068268	7.08	PubChem
163.041550	6.99	PubChem

Nuclear Magnetic Resonance (NMR) Data

While a complete, officially published dataset of 1H and ^{13}C NMR data from the original structure elucidation paper by Pfefferle et al. (1990) is not readily available in the public domain, a ^{13}C NMR spectrum is accessible through SpectraBase. The chemical shifts provide insight into the carbon skeleton of the molecule. The 1H NMR data, once obtained, would offer detailed information on the proton environment and connectivity.

Table 2: ^{13}C NMR Spectroscopic Data for **Asperfuran**

Atom Number	Chemical Shift (δ) ppm
Data not available in a tabulated format in the initial search results. A visual spectrum is available on SpectraBase.	

Table 3: ^1H NMR Spectroscopic Data for **Asperfuran**

Atom Number	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Detailed ^1H NMR data from the primary literature could not be retrieved in the initial search.			

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the spectroscopic analysis of **Asperfuran**, based on standard practices for the characterization of fungal metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A purified sample of **Asperfuran** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD ; 0.5-0.7 mL).
- The solution is transferred to a 5 mm NMR tube.
- For quantitative NMR (qNMR), a known amount of an internal standard may be added.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
- Experiments:
 - ^1H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and coupling constants.

- ^{13}C NMR: Proton-decoupled carbon experiment to identify the chemical shifts of all carbon atoms.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, crucial for establishing the connectivity of the molecular fragments.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of the purified **Asperfuran** sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is typically introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.

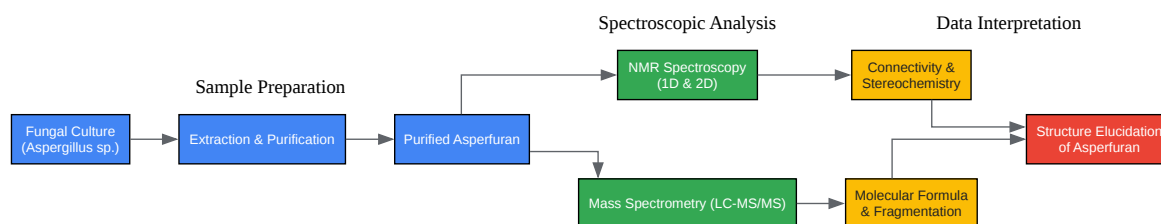
Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Ionization Mode: ESI in positive ion mode is commonly used for this class of compounds to generate the protonated molecule $[\text{M}+\text{H}]^+$.
- Analysis Mode:

- Full Scan MS: To determine the accurate mass of the molecular ion and confirm the elemental composition.
- Tandem MS (MS/MS): The precursor ion ($[M+H]^+$) is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which aids in structural confirmation.

Analytical Workflow and Visualization

The logical flow of experiments for the spectroscopic analysis of **Asperfuran** is a critical component of the structural elucidation process. The following diagrams, generated using the DOT language, illustrate this workflow and the logical relationships in the analysis.



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Caption: Workflow for the isolation and spectroscopic analysis of **Asperfuran**.

No specific signaling pathways for **Asperfuran** were identified in the initial literature search. Therefore, a diagram illustrating a known signaling pathway is not included. The provided workflow diagram outlines the necessary steps from fungal culture to the final structural elucidation of the compound.

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References

- 1. Asperfuran, a novel antifungal metabolite from *Aspergillus oryzae* - PubMed [pubmed.ncbi.nlm.nih.gov]
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